GI Safety Advantage: Aluminum Flufenamate vs. Flufenamic Acid Free Acid — Reduced Gastrointestinal Toxicity Profile
Aluminum flufenamate was specifically developed to address the high gastrointestinal side effect rate of flufenamic acid free acid. Flufenamic acid carries a reported GI side effect incidence of 30–60%, manifested as dyspepsia, nausea, abdominal pain, diarrhea, and in severe cases peptic ulceration [1]. The aluminum salt form exhibits equivalent or better anti-inflammatory properties than the free acid while lacking its harmful side action in the alimentary canal . Mechanistically, the aluminum flufenamate complex dissociates gradually in the GI tract, avoiding the high local concentration of free acid that contributes to mucosal irritation; the aluminum ion itself is not systemically absorbed (undetectable in blood and urine after oral dosing) [2]. The oral LD₅₀ in rats for aluminum flufenamate is 550 mg/kg , while the ulcerogenic ED₅₀ of flufenamic acid free acid in fasted rats ranges from 22 to 51 mg/kg [3], indicating a substantially wider safety margin for the aluminum salt.
| Evidence Dimension | Gastrointestinal side effect incidence / ulcerogenic liability |
|---|---|
| Target Compound Data | Aluminum flufenamate: described as lacking the 'harmful side action in the alimentary canal' of the free acid; oral rat LD₅₀ = 550 mg/kg; aluminum not systemically detected |
| Comparator Or Baseline | Flufenamic acid free acid: GI side effect rate 30–60%; oral rat ulcerogenic ED₅₀ = 22–51 mg/kg |
| Quantified Difference | Qualitative improvement in GI tolerability (class-level salt engineering rationale); LD₅₀ of aluminum salt exceeds ulcerogenic ED₅₀ of free acid by >10-fold |
| Conditions | Human clinical use experience (flufenamic acid GI rate); rat oral toxicity models (LD₅₀ and ulcerogenic ED₅₀) |
Why This Matters
For procurement decisions in preclinical studies or formulation development where chronic NSAID dosing is required, the aluminum salt offers a GI safety advantage over the free acid without sacrificing anti-inflammatory potency.
- [1] DBpedia / Wikipedia. Flufenamic acid. 'It is not widely used in humans as it has a high rate (30–60%) of gastrointestinal side effects.' View Source
- [2] Data Index. オパイリン錠250mg 添付文書情報 (Opyrin Tablets 250mg Package Insert). '本剤に含まれるアルミニウムは、血中及び尿中のいずれにも検出されなかった' (Aluminum contained in this product was not detected in either blood or urine). View Source
- [3] Wax J, Clinger WA, Varner P, Bass P, Winder CV. Relationship of the Enterohepatic Cycle to Ulcerogenesis in the Rat Small Bowel with Flufenamic Acid. Gastroenterology. 1970 Jun;58(6):772-780. 'The single dose, oral, 24 hr ulcerogenic ED₅₀ of flufenamic acid in fasted rats has ranged from 22 to 51 mg per kg.' View Source
